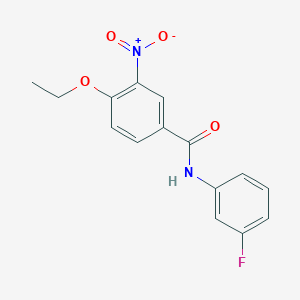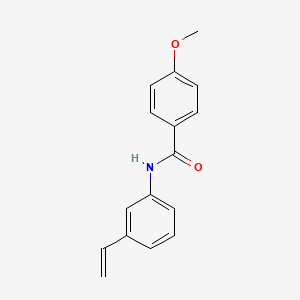![molecular formula C20H12O4 B5862094 3-(4-methylbenzoyl)naphtho[2,3-b]furan-4,9-dione](/img/structure/B5862094.png)
3-(4-methylbenzoyl)naphtho[2,3-b]furan-4,9-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-methylbenzoyl)naphtho[2,3-b]furan-4,9-dione is a chemical compound that has attracted the attention of many researchers due to its potential applications in various fields, including material science, organic synthesis, and medicinal chemistry. The compound has a complex structure and unique properties that make it a fascinating subject of study. In
作用機序
The mechanism of action of 3-(4-methylbenzoyl)naphtho[2,3-b]furan-4,9-dione is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. The compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. It has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, the compound has been shown to bind to the HIV-1 integrase enzyme, preventing the integration of the viral DNA into the host genome.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(4-methylbenzoyl)naphtho[2,3-b]furan-4,9-dione depend on the specific application and dosage. In material science, the compound has been shown to exhibit unique optical and electronic properties that make it a promising candidate for various applications, including organic electronics and photovoltaics. In medicinal chemistry, the compound has shown promising activity against various diseases, but further studies are needed to determine its safety and efficacy in humans.
実験室実験の利点と制限
One of the main advantages of using 3-(4-methylbenzoyl)naphtho[2,3-b]furan-4,9-dione in lab experiments is its versatility as a reagent for the synthesis of various heterocyclic compounds. The compound is also relatively easy to synthesize and purify, making it a convenient starting material for many organic syntheses. However, one of the main limitations of using this compound is its low solubility in many common solvents, which can make it difficult to work with in some applications.
将来の方向性
There are many potential future directions for research on 3-(4-methylbenzoyl)naphtho[2,3-b]furan-4,9-dione. One possible direction is to explore its potential applications in the field of organic electronics, where its unique optical and electronic properties could be harnessed for various applications. Another possible direction is to further investigate its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and HIV. Additionally, further studies are needed to better understand the mechanism of action of this compound and its potential side effects in humans.
合成法
The synthesis of 3-(4-methylbenzoyl)naphtho[2,3-b]furan-4,9-dione involves a multi-step process that requires the use of various reagents and catalysts. One of the most common methods for synthesizing this compound is the Friedel-Crafts acylation reaction, which involves the reaction of naphthoquinone with 4-methylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction yields 3-(4-methylbenzoyl)naphtho[2,3-b]furan-4,9-dione as the main product.
科学的研究の応用
3-(4-methylbenzoyl)naphtho[2,3-b]furan-4,9-dione has been the subject of extensive research due to its potential applications in various fields. In material science, the compound has been used as a building block for the synthesis of novel organic materials with unique optical and electronic properties. In organic synthesis, 3-(4-methylbenzoyl)naphtho[2,3-b]furan-4,9-dione has been used as a versatile reagent for the synthesis of various heterocyclic compounds. In medicinal chemistry, the compound has shown promising activity against various diseases, including cancer, Alzheimer's disease, and HIV.
特性
IUPAC Name |
3-(4-methylbenzoyl)benzo[f][1]benzofuran-4,9-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12O4/c1-11-6-8-12(9-7-11)17(21)15-10-24-20-16(15)18(22)13-4-2-3-5-14(13)19(20)23/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRLSMCGSNOPITN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=COC3=C2C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-[1-[4-(dimethylamino)phenyl]-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5862040.png)




![N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)butanamide](/img/structure/B5862059.png)

![2-[3-fluoro-4-(1-pyrrolidinyl)benzylidene]-1H-indene-1,3(2H)-dione](/img/structure/B5862082.png)

![2-[(3-bromobenzyl)thio]-N'-[1-(4-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B5862109.png)